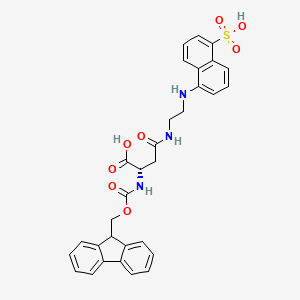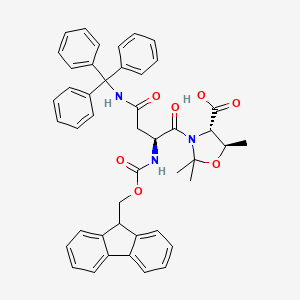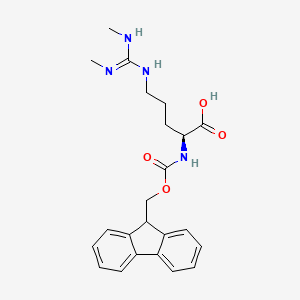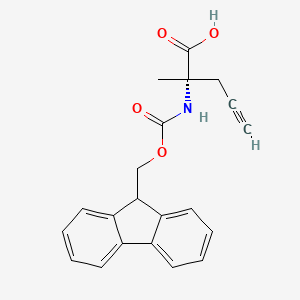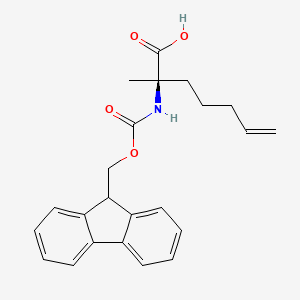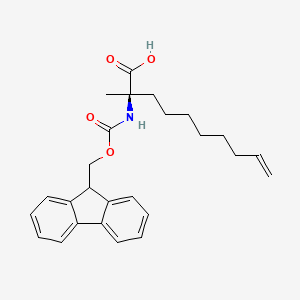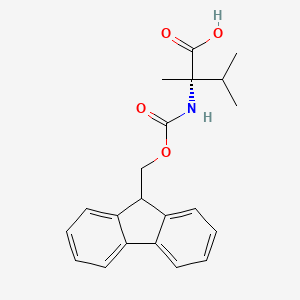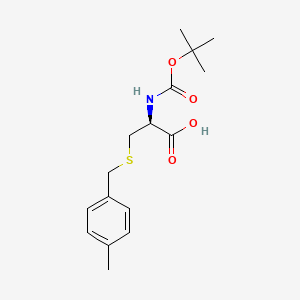
Boc-D-Cys(pMeBzl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-Cys(pMeBzl)-OH, also known as Boc-D-cysteine-p-methylbenzyl ester, is a versatile and powerful building block used in the synthesis of peptides, polypeptides, and other biomolecules. It is a protected form of cysteine, a sulfur-containing amino acid found in proteins. Boc-D-Cys(pMeBzl)-OH is used as a reagent in peptide synthesis and is commonly used in the synthesis of peptides and polypeptides, as well as other biomolecules. It is also used in the synthesis of active pharmaceutical ingredients (APIs) and other drugs.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Boc-D-Cys(pMeBzl)-OH plays a crucial role in peptide synthesis, particularly in facilitating the formation of disulfide bonds, which are essential for the structural integrity and function of many proteins. Huang and Carey (2009) discussed the preparations of Boc-Cys(S-Pyr)-OH derivatives and their applications in orthogonal coupling of unprotected peptide segments. These derivatives enable the synthesis of peptides with N-terminal Cys(S-Pyr) through efficient intramolecular acyl transfers, highlighting the utility of protected cysteine in peptide engineering (Huang & Carey, 2009).
Catalysis
Chemical Sensors
Boron-doped carbon nanotubes, related to the study of boron-containing molecules like Boc-D-Cys(pMeBzl)-OH, have been investigated for their potential as sensors for detecting cyanide compounds. Zhang, Zhang, and Liu (2006) explored boron-doped single-walled carbon nanotubes as models for sensing cyanides, demonstrating their high sensitivity to these molecules. This research suggests that boron-doped materials could serve as effective chemical sensors for environmental monitoring and safety (Zhang, Zhang, & Liu, 2006).
Eigenschaften
IUPAC Name |
(2S)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNVVZWSABRKAL-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Cys(pMeBzl)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



